molecular formula C18H27BO2 B6194126 rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis CAS No. 462636-91-5

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis

Cat. No.: B6194126
CAS No.: 462636-91-5
M. Wt: 286.2
InChI Key:
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Description

Rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis is a useful research compound. Its molecular formula is C18H27BO2 and its molecular weight is 286.2. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis involves the preparation of the starting material, 2-phenylcyclohexanone, followed by a series of reactions to form the final product. The key steps in the synthesis pathway include the formation of a boronic ester intermediate, which is then coupled with a ketone intermediate to form the final product.", "Starting Materials": [ "2-phenylcyclohexanone", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium hydride", "Bromobenzene", "Palladium(II) acetate", "Triphenylphosphine", "Potassium carbonate", "Methanol", "Tetrahydrofuran", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Preparation of 2-phenylcyclohexanone", "2-phenylcyclohexanone is prepared by the Friedel-Crafts acylation of cyclohexanone with bromobenzene in the presence of aluminum chloride.", "Step 2: Preparation of boronic ester intermediate", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with sodium hydride in tetrahydrofuran to form the boronic ester intermediate.", "Step 3: Coupling reaction", "The boronic ester intermediate is then coupled with 2-phenylcyclohexanone in the presence of palladium(II) acetate and triphenylphosphine to form the final product, rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis.", "Step 4: Workup", "The reaction mixture is quenched with water and extracted with methanol. The organic layer is then washed with water and dried over potassium carbonate. The product is purified by column chromatography using a mixture of methanol and tetrahydrofuran as the eluent.", "Step 5: Reduction of ketone intermediate", "To obtain the cis isomer, the ketone intermediate is reduced with sodium borohydride in the presence of acetic acid.", "Step 6: Acid-base workup", "The reaction mixture is quenched with hydrochloric acid and extracted with ethyl acetate. The organic layer is then washed with sodium hydroxide and water. The product is purified by column chromatography using a mixture of methanol and tetrahydrofuran as the eluent." ] }

CAS No.

462636-91-5

Molecular Formula

C18H27BO2

Molecular Weight

286.2

Purity

95

Origin of Product

United States

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